4-Benzyl-2-(fluoromethyl)morpholine
Overview
Description
4-Benzyl-2-(fluoromethyl)morpholine is a chemical compound with the molecular formula C12H16FNO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of morpholines, including 4-Benzyl-2-(fluoromethyl)morpholine, has seen significant progress recently. The most common starting materials for the preparation of morpholines are 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 4-Benzyl-2-(fluoromethyl)morpholine is represented by the SMILES string FC1=CC=C (C=C1)OCC (OCC2)CN2CC3=CC=CC=C3 . The InChI key is DMCBMYVVXYFRRV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Benzyl-2-(fluoromethyl)morpholine has a molecular weight of 209.2600 g/mol . It is a solid at room temperature .Scientific Research Applications
Antifungal Properties
- A study synthesized benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety and found some compounds, including those with a 4-fluorobenzyl moiety, to display high antifungal activity against certain fungi (Qu, Li, Xing, & Jiang, 2015).
Gastrokinetic Agents
- Research on compounds with a 4-substituted 2-(aminomethyl)morpholine group, including 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide, revealed potent gastric emptying activity, indicating potential as gastrokinetic agents (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).
Synthesis of Enantiopure Compounds
- An efficient synthesis of enantiomerically pure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in synthesizing aprepitant, an NK1 receptor antagonist, was described in a study (Kolla, Elati, Arunagiri, Gangula, Vankawala, Anjaneyulu, Bhattacharya, Venkatraman, & Mathad, 2007).
Antibacterial and Antifungal Activities
- Novel compounds containing a morpholine moiety were evaluated for their antibacterial and antifungal activities, with some exhibiting potent effects compared to standard drugs (Patharia, Raut, Dhotre, & Pathan, 2020).
Synthesis of Bioactive Heterocycles
- A study reported the synthesis of a compound involving a morpholine moiety with antiproliferative activity against various types of neoplastic cells (Benaka Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Analgesic and Anti-Inflammatory Activities
- Synthesized 4-(2-aminophenyl)morpholines were evaluated for analgesic, anti-inflammatory, antibacterial, and antifungal activities, with some compounds showing significant effects (Panneerselvam, Priya, Kumar, & Saravanan, 2009).
Antiviral Potential
- A study synthesized methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, showingnanomolar inhibitory activity against hepatitis B virus in vitro, indicating potential as a new inhibitor of hepatitis B (Ivachtchenko, Mitkin, Kravchenko, Kovalenko, Shishkina, Bunyatyan, Konovalova, Dmitrieva, Ivanov, & Langer, 2019).
Safety And Hazards
4-Benzyl-2-(fluoromethyl)morpholine is classified as a non-combustible solid . It is advised to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to keep the container tightly closed and to store it in a well-ventilated place .
properties
IUPAC Name |
4-benzyl-2-(fluoromethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDXLMOFFPZQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439601 | |
Record name | 4-benzyl-2-(fluoromethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-(fluoromethyl)morpholine | |
CAS RN |
763053-99-2 | |
Record name | 4-benzyl-2-(fluoromethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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